
Ytterbium-176
Übersicht
Beschreibung
Ytterbium-176 is a stable isotope of the element ytterbium, which belongs to the lanthanide series of the periodic table. It has an atomic number of 70 and an atomic mass of approximately 176 atomic mass units. This compound is particularly significant due to its use in the production of lutetium-177, a radioisotope employed in medical treatments, especially for certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ytterbium-176 is typically produced through the process of electromagnetic isotope separation. This method involves the use of electromagnetic fields to separate isotopes based on their mass differences. The process requires precise control of temperature and magnetic fields to achieve high purity .
Industrial Production Methods: The industrial production of this compound involves the use of modern electromagnetic isotope separation technology. The U.S. Department of Energy Isotope Program is one of the primary producers of this compound, utilizing advanced facilities to ensure a stable supply of this isotope .
Analyse Chemischer Reaktionen
Types of Reactions: Ytterbium-176, like other lanthanides, can undergo various chemical reactions, including:
Oxidation: this compound can oxidize to form ytterbium(III) oxide (Yb₂O₃) when exposed to air.
Substitution: this compound can participate in substitution reactions, particularly in the formation of halides like ytterbium(III) chloride (YbCl₃).
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen at elevated temperatures.
Reduction: Use of hydrogen gas or zinc dust under controlled conditions.
Substitution: Reaction with halogens such as chlorine, bromine, or iodine.
Major Products:
Oxidation: Ytterbium(III) oxide (Yb₂O₃)
Reduction: Ytterbium(II) oxide (YbO)
Substitution: Ytterbium(III) chloride (YbCl₃), ytterbium(III) bromide (YbBr₃), ytterbium(III) iodide (YbI₃)
Wissenschaftliche Forschungsanwendungen
Medical Applications
Lutetium-177 Production
The most significant application of is its use as a precursor for the production of , a radiopharmaceutical used extensively in targeted radionuclide therapy for various cancers, including prostate cancer. The conversion of to occurs through neutron activation, where captures a neutron to become , which then decays to .
Clinical Trials and FDA Approvals
Currently, there are two FDA-approved drugs that utilize , with over 66 ongoing clinical trials exploring its efficacy in treating different types of cancer . The market for beta-emitting radiopharmaceuticals, including those based on , is projected to exceed $15 billion annually within the next decade, indicating a growing demand for as a feedstock .
Research and Development
Isotope Enrichment Techniques
Recent advancements in isotope enrichment technologies have enabled the efficient production of highly enriched . For instance, ASP Isotopes Inc. has developed a Quantum Enrichment technique that can achieve up to 99.75% enrichment of . This high level of enrichment is critical for maximizing the yield of during its production.
Innovative Production Methods
Research has demonstrated that high-energy deuteron beams can be employed to irradiate pure targets, resulting in significantly higher specific activities of compared to traditional methods . This approach not only enhances production efficiency but also reduces waste products associated with the irradiation process.
Industrial Applications
Nuclear Medicine and Imaging
Beyond its medical applications, is also explored for potential uses in nuclear medicine and imaging technologies. Its stable nature and ability to be converted into other isotopes make it a valuable resource in developing new diagnostic tools and therapeutic agents.
Summary Table
Application | Description | Current Status |
---|---|---|
Lutetium-177 Production | Precursor isotope for cancer therapies | In high demand; FDA-approved drugs available |
Isotope Enrichment | Advanced techniques for producing highly enriched Yb-176 | Ongoing research; ASP Isotopes achieving 99.75% enrichment |
Research & Development | Utilization of deuteron beams for efficient Lu-177 production | High specific activity achieved |
Industrial Uses | Potential applications in nuclear medicine and imaging | Under exploration |
Wirkmechanismus
Ytterbium-176 can be compared with other lanthanide isotopes such as:
- Europium-151
- Samarium-149
- Thulium-169
Uniqueness of this compound:
- Stable Isotope: Unlike some other lanthanides, this compound is stable and does not undergo radioactive decay.
- Medical Applications: Its primary use in the production of lutetium-177 for cancer treatment sets it apart from other lanthanides .
Vergleich Mit ähnlichen Verbindungen
- Ytterbium-171
- Ytterbium-172
- Ytterbium-174
These isotopes share similar chemical properties but differ in their nuclear properties and specific applications .
Biologische Aktivität
Ytterbium-176 () is a stable isotope of ytterbium that plays a significant role in the production of lutetium-177 (), a radioisotope used in targeted radionuclide therapy for cancer treatment. This article explores the biological activity of , its applications in medical therapies, and relevant research findings.
Overview of this compound
Ytterbium is part of the lanthanide series and has several isotopes, with being notable for its relatively low neutron absorption cross-section and its use as a target material for producing . The production process typically involves neutron activation or deuteron bombardment, which converts into through nuclear reactions.
1. Production of Lutetium-177
The primary biological application of lies in its ability to produce , which is utilized in targeted radiotherapy. The conversion process involves:
- Neutron Activation :
- Deuteron Bombardment : High-energy deuterons can also be used to irradiate , leading to efficient production of with high specific activity, exceeding 3000 GBq/mg under optimized conditions .
2. Therapeutic Potential
Lutetium-177 is particularly effective in treating neuroendocrine tumors and prostate cancer. Its decay emits beta particles, which can destroy cancer cells while minimizing damage to surrounding healthy tissue. The specific activity of produced from is crucial for maximizing therapeutic efficacy.
Case Studies and Data Analysis
Recent studies have focused on optimizing the production methods for from . Key findings include:
- Irradiation Time Optimization : A study demonstrated that varying irradiation times influences the yield of . For instance, an irradiation time of 12 hours followed by a processing time of 4 hours yielded a maximum activity of approximately 337 GBq/day .
- Decay Characteristics : The decay products of include , which has a half-life of 3.664 hours and decays primarily into hafnium-176. The rapid decay allows for timely separation processes that enhance the purity and specific activity of the final lutetium product .
Comparative Data Table
The following table summarizes key isotopes related to the biological activity of ytterbium and their characteristics:
Isotope | Natural Abundance (%) | Cross Section (barn) | Decay Mode | Half-Life | Main Decay Product |
---|---|---|---|---|---|
12.73 | 2.4 | Stable | - | - | |
- | 6.65 | 6.6475 d | |||
- | - | , IT | 3.664 h |
Eigenschaften
IUPAC Name |
ytterbium-176 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Yb/i1+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWDYIZEMPQZHO-AKLPVKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Yb] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[176Yb] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166275 | |
Record name | Ytterbium, isotope of mass 176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.9425747 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15751-45-8 | |
Record name | Ytterbium, isotope of mass 176 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015751458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ytterbium, isotope of mass 176 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.